(5E)-3-(3-chlorophenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-3-(3-chlorophenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione is a complex organic compound with a unique structure that includes a chlorophenyl group, a furan ring, and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(3-chlorophenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 5-[(4-methylphenyl)sulfanyl]furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with imidazolidine-2,4-dione under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(3-chlorophenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(5E)-3-(3-chlorophenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-3-(3-chlorophenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar keto-enol tautomerism behavior.
Acetylacetone: Another compound with similar reactivity and applications.
Uniqueness
(5E)-3-(3-chlorophenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H15ClN2O3S |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[[5-(4-methylphenyl)sulfanylfuran-2-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H15ClN2O3S/c1-13-5-8-17(9-6-13)28-19-10-7-16(27-19)12-18-20(25)24(21(26)23-18)15-4-2-3-14(22)11-15/h2-12H,1H3,(H,23,26)/b18-12+ |
InChI Key |
GTBBVPICODKBDF-LDADJPATSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=CC=C(O2)/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.